2-(3-(Trifluoromethoxy)phenyl)naphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H11F3O |
|---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H11F3O/c18-17(19,20)21-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H |
InChI Key |
BGYOMQAJYUKVJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)OC(F)(F)F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2 3 Trifluoromethoxy Phenyl Naphthalene Analogues
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups within a molecule by probing their vibrational modes.
The FT-IR spectrum of 2-(3-(Trifluoromethoxy)phenyl)naphthalene is expected to exhibit distinct absorption bands corresponding to its constituent aromatic rings and the trifluoromethoxy substituent. Analysis of related compounds like 2-phenylnaphthalene (B165426) and aromatics containing the -OCF₃ group allows for the prediction of these characteristic frequencies. nih.govnist.govnih.gov
The primary vibrational modes anticipated are:
Aromatic C-H Stretching: Sharp bands are expected in the region of 3100-3000 cm⁻¹, characteristic of the C-H bonds on both the naphthalene (B1677914) and phenyl rings. mdpi.com
Aromatic C=C Stretching: A series of medium to strong bands between 1600 cm⁻¹ and 1400 cm⁻¹ will correspond to the carbon-carbon stretching vibrations within the fused naphthalene and the phenyl rings. mdpi.com
C-O-C Stretching: The ether linkage in the trifluoromethoxy group is expected to produce a strong absorption band, typically in the 1250-1050 cm⁻¹ range for aromatic ethers.
C-F Stretching: The carbon-fluorine bonds of the trifluoromethoxy group will give rise to very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region.
Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong bands in the 900-675 cm⁻¹ region. For instance, the substitution pattern of the naphthalene and phenyl rings will produce a specific combination of bands in this area. researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference Analogue |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Sharp | 2-Phenylnaphthalene nist.gov |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | 2-Phenylnaphthalene nist.gov, 2-Naphthol researchgate.net |
| C-F Stretch | 1300 - 1100 | Very Strong | 3-(Trifluoromethyl)anisole nih.gov |
| Aromatic C-O Stretch | 1250 - 1150 | Strong | 3-(Trifluoromethyl)anisole nih.gov |
| C-H Out-of-Plane Bending | 900 - 675 | Strong | 2-Phenylnaphthalene nist.gov |
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of this compound is expected to be dominated by vibrations of the aromatic framework. nih.govresearchgate.net
Key Raman signals would include:
Aromatic Ring Breathing Modes: Intense bands corresponding to the symmetric stretching of the carbon rings are a hallmark of aromatic compounds in Raman spectra. For naphthalene derivatives, these are prominent. chemicalbook.com
C-H Stretching: Aromatic C-H stretching vibrations will appear in the 3100-3000 cm⁻¹ region, similar to FT-IR.
Substituent-Sensitive Modes: Vibrations involving the C-C bond linking the phenyl and naphthalene moieties, as well as vibrations of the trifluoromethoxy group, will also be present, though potentially less intense than the ring modes.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference Analogue |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Strong | Naphthalene researchgate.net |
| Aromatic Ring Breathing | 1600 - 1300 | Strong-Very Strong | 2-Phenylnaphthalene nih.gov |
| Aromatic C-H In-Plane Bend | 1200 - 1000 | Medium | Naphthalene researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H, ¹³C, and ¹⁹F NMR experiments would collectively provide a complete structural picture of this compound.
The ¹H NMR spectrum will show signals exclusively in the aromatic region. The exact chemical shifts and coupling patterns are determined by the electronic environment of each proton. nih.govchemicalbook.com
Naphthalene Protons: The seven protons on the naphthalene ring system are expected to resonate as a series of multiplets between approximately 7.4 and 8.1 ppm. The specific arrangement of doublets, triplets, and multiplets arises from spin-spin coupling between adjacent protons. chemicalbook.comresearchgate.net
Phenyl Protons: The four protons on the 3-(trifluoromethoxy)phenyl ring will also appear in the aromatic region. The electron-withdrawing nature of the trifluoromethoxy group will influence their chemical shifts, likely causing them to appear in the 7.1 to 7.6 ppm range. Their splitting pattern (e.g., singlets, doublets, triplets) will depend on their relative positions.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Reference Analogue |
|---|---|---|---|
| Naphthalene-H | 7.4 - 8.1 | Multiplets (m), Doublets (d) | 2-Phenylnaphthalene nih.govchemicalbook.com |
| Phenyl-H | 7.1 - 7.6 | m, d, Triplet (t) | Substituted Phenyl Compounds |
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, a total of 17 distinct signals are expected in a proton-decoupled spectrum, corresponding to the 16 aromatic carbons and the carbon of the trifluoromethoxy group.
Aromatic Carbons: The signals for the 16 carbons of the naphthalene and phenyl rings will appear in the typical aromatic region of ~120-145 ppm. The quaternary carbons (those at the ring junctions and points of substitution) will generally have lower intensities than the protonated carbons. nih.govresearchgate.net
Trifluoromethoxy Group Carbons: The carbon atom of the -OCF₃ group is expected to show a quartet due to coupling with the three fluorine atoms (¹J_CF). Its chemical shift will be significantly influenced by both the oxygen and the fluorine atoms, likely appearing in the 120-125 ppm range (as a quartet, q). The carbon atom of the phenyl ring attached to the -OCF₃ group will appear further downfield, around 149-151 ppm. nih.gov
| Carbon Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (in ¹⁹F coupled spectrum) | Reference Analogue |
|---|---|---|---|
| Aromatic C-H & C-C (Naphthyl & Phenyl) | 120 - 145 | Singlet (s) | 2-Phenylnaphthalene nih.govspectrabase.com |
| C-OCF₃ | 149 - 151 | Quartet (q) | 3-(Trifluoromethyl)anisole nih.gov |
| -OCF₃ | ~121 | Quartet (q) | Trifluoromethyl-substituted aromatics rsc.org |
¹⁹F NMR is a highly specific and sensitive technique for detecting fluorine-containing functional groups. nih.gov
Trifluoromethoxy Signal: The spectrum for this compound would be very simple, showing a single signal for the three equivalent fluorine atoms of the -OCF₃ group. Based on data for trifluoromethoxybenzene, this signal is expected to appear as a singlet around -57 to -59 ppm (relative to CFCl₃). spectrabase.com The absence of coupling to protons in a proton-decoupled spectrum confirms the -OCF₃ structure rather than a -CF₃ group attached to a carbon with protons.
| Fluorine Type | Expected Chemical Shift (δ, ppm vs CFCl₃) | Expected Multiplicity | Reference Analogue |
|---|---|---|---|
| -OCF₃ | -57 to -59 | Singlet (s) | Trifluoromethoxybenzene spectrabase.com |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of complex organic molecules like this compound and its analogues. nih.gov By spreading the NMR information into two dimensions, it resolves signal overlap and reveals connectivity between different nuclei. youtube.comgithub.io Key 2D NMR experiments for determining the molecular structure include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC). sdsu.eduepfl.chyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). sdsu.edu In the COSY spectrum of this compound, cross-peaks would appear between adjacent protons on both the naphthalene and the phenyl rings. For instance, the protons on the naphthalene ring system would show a network of correlations, allowing for the assignment of adjacent protons. Similarly, the protons on the 3-(trifluoromethoxy)phenyl group would exhibit their own set of COSY correlations, helping to piece together the substitution pattern on the phenyl ring. The absence of a COSY correlation between the protons of the naphthalene and phenyl rings confirms they are not directly bonded to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to (¹JCH). github.iosdsu.edu Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to its corresponding carbon signal. This is crucial for assigning the carbon resonances in the ¹³C NMR spectrum. For this compound, this technique would definitively link each aromatic proton to its respective carbon atom on both the naphthalene and phenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.comepfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. github.io In the case of this compound, HMBC correlations would be observed between:
Protons on the naphthalene ring and the carbon atom of the phenyl ring that is bonded to the naphthalene system (and vice versa). This is a key correlation that establishes the connectivity between the two aromatic rings.
Protons on the phenyl ring and the carbon of the trifluoromethoxy (-OCF₃) group, confirming the position of this substituent.
Protons and quaternary carbons within both the naphthalene and phenyl ring systems, helping to complete the full carbon skeleton assignment.
By systematically analyzing the data from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus fully elucidating the connectivity of this compound and its analogues.
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
Electronic Absorption Characteristics
The electronic absorption spectra of 2-phenylnaphthalene and its derivatives are characterized by absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the aromatic system. The introduction of a trifluoromethoxy group at the 3-position of the phenyl ring is expected to modulate these absorption properties.
Naphthalene itself exhibits characteristic absorption bands. omlc.orgphotochemcad.com The substitution of a phenyl group at the 2-position of the naphthalene core, as in 2-phenylnaphthalene, leads to a red shift (bathochromic shift) of the absorption maxima and an increase in the molar extinction coefficient (ε) compared to unsubstituted naphthalene. datapdf.com This is due to the extension of the π-conjugated system.
The electronic absorption characteristics of this compound would be influenced by the electronic effects of the trifluoromethoxy substituent. The -OCF₃ group is known to be electron-withdrawing, which can further influence the energy of the π-π* transitions. Studies on related substituted aromatic systems show that such substituents can cause shifts in the absorption maxima. mdpi.com Theoretical calculations on naphthalene and anthracene (B1667546) have shown good correlation with experimental UV-Vis spectra. ijcesen.com
A hypothetical UV-Vis absorption data table for this compound in a common solvent like cyclohexane (B81311) might look as follows, based on the properties of related compounds:
Table 1: Hypothetical UV-Vis Absorption Data for this compound in Cyclohexane
| Compound | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
|---|---|---|
| Naphthalene photochemcad.com | 275 | 6,000 |
| 2-Phenylnaphthalene | ~280-290 | >10,000 |
Note: The data for 2-phenylnaphthalene and the title compound are estimated based on general trends observed for substituted naphthalenes and are for illustrative purposes.
Emission Profiles and Photoluminescence Properties
Naphthalene and its derivatives are known for their fluorescent properties. nih.gov Upon excitation with UV light, they emit light at a longer wavelength, a phenomenon known as photoluminescence. The emission profile and quantum yield are sensitive to the molecular structure and the substituents present.
The study of related luminescent zinc(II) complexes with N-donor auxiliary amines has shown that the emission properties are influenced by the ligands. mdpi.com Similarly, the photophysical properties of various naphthalene derivatives have been investigated as fluorescent probes. nih.gov
Table 2: Hypothetical Photoluminescence Data for this compound in Cyclohexane
| Compound | Excitation λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|
| Naphthalene omlc.org | 270 | ~320-350 | 0.23 |
| 2-Phenylnaphthalene | ~285 | ~340-370 | ~0.2-0.3 |
Note: The data for 2-phenylnaphthalene and the title compound are estimated for illustrative purposes based on the properties of related compounds.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles.
Molecular Conformation and Torsional Angles
The conformation of this compound is largely defined by the torsional angle (dihedral angle) between the naphthalene and the phenyl rings. In biphenyl (B1667301) and its derivatives, this angle is a result of the balance between two opposing effects: π-conjugation, which favors a planar conformation, and steric hindrance between the ortho-hydrogens on the two rings, which favors a twisted conformation. For biphenyl in the gas phase, the torsional angle is approximately 44°. researchgate.net
For this compound, the torsional angle would be a key structural parameter. The trifluoromethoxy group at the 3-position is not expected to cause significant steric hindrance with the naphthalene ring, so the torsional angle would likely be similar to that of 2-phenylnaphthalene. Studies on substituted biphenyls have shown that ortho substituents have a much larger effect on the torsional angle than meta or para substituents. psu.edu The analysis of torsion angles in small molecules bound to proteins has shown that conformations tend to populate low-energy regions. nih.gov
Table 3: Representative Torsional Angles in Biphenyl Systems
| Molecule/System | Torsional Angle (°) | Method | Reference |
|---|---|---|---|
| Biphenyl (gas phase) | ~44 | Experiment/Calculation | researchgate.net |
| Biphenyl (planar transition state) | 0 | Calculation | epfl.ch |
| 2,2'-Difluorobiphenyl | 57.9 & 128.9 | Calculation | researchgate.net |
Bond Lengths and Angles Analysis
X-ray crystallography would provide precise measurements of all bond lengths and angles within the this compound molecule. The bond lengths within the naphthalene and phenyl rings are expected to be typical for aromatic C-C bonds (approximately 1.39 Å), with some variation depending on the local electronic environment. The C-C bond connecting the naphthalene and phenyl rings would be a single bond, likely with a length of around 1.49 Å.
The bond angles within the aromatic rings would be close to 120°. The geometry around the ether oxygen of the trifluoromethoxy group would also be of interest. The C-O-C bond angle and the C-F bond lengths and F-C-F bond angles of the trifluoromethyl group would be determined. Comparisons of experimentally determined bond lengths and angles with those from theoretical calculations, such as Density Functional Theory (DFT), can provide further insights into the molecular structure. nih.gov
A detailed crystallographic study would provide a comprehensive picture of the solid-state architecture of this compound, complementing the connectivity information from NMR and the electronic properties from UV-Vis spectroscopy.
Electronic and Photophysical Properties of Fluorinated Phenylnaphthalene Systems
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are paramount in understanding the behavior of a molecule. nih.gov
The LUMO is the lowest energy orbital devoid of electrons and relates to a molecule's ability to accept electrons. schrodinger.comwikipedia.org For 2-(3-(Trifluoromethoxy)phenyl)naphthalene, the electron-withdrawing nature of the trifluoromethoxy group is expected to cause a significant stabilization (lowering of energy) of the LUMO. beilstein-journals.orgnih.gov This effect makes the molecule a better electron acceptor. The LUMO's spatial distribution is likely spread across both the naphthalene (B1677914) and the substituted phenyl ring, with a substantial contribution from the phenyl ring due to the potent inductive effect of the -OCF3 group.
The energy difference between the HOMO and LUMO levels is known as the HOMO-LUMO energy gap (ΔE), a crucial parameter that dictates the molecule's electronic and optical properties. schrodinger.comwikipedia.org A smaller energy gap generally corresponds to higher chemical reactivity and absorption of light at longer wavelengths. schrodinger.com
While specific experimental data for this compound is not available, we can analyze the parent molecule, naphthalene, to understand the baseline. The introduction of the electron-withdrawing (trifluoromethoxy)phenyl group is expected to lower the energy of both the HOMO and LUMO. However, the stabilization of the LUMO is typically more pronounced, leading to a net decrease in the HOMO-LUMO gap compared to unsubstituted naphthalene. This suggests that this compound would be excitable with lower energy (longer wavelength) light. researchgate.net
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | samipubco.com |
| DFT/6-31G | -5.82 | -1.11 | 4.71 | samipubco.com |
| B3LYP/6-311++G(d,p) | N/A | 4.74 | researchgate.net |
Charge Transfer Characteristics within the Molecular Framework
The electronic asymmetry introduced by the substituent gives rise to charge transfer phenomena, which are critical to the molecule's photophysical properties.
Intramolecular charge transfer (ICT) is a process where, upon photoexcitation, an electron moves from an electron-donor portion of a molecule to an electron-acceptor portion. rsc.orgresearchgate.net In this compound, the naphthalene core can act as the electron-donating unit, while the trifluoromethoxy-substituted phenyl group serves as the electron-accepting unit. beilstein-journals.orgnih.gov The absorption of light can promote an electron from the HOMO, centered on the naphthalene, to the LUMO, which is heavily influenced by the acceptor group. This creates an excited state with a significant degree of charge separation. worktribe.comnih.gov A key characteristic of molecules with strong ICT states is solvatochromism, where the fluorescence emission spectrum shifts depending on the polarity of the solvent. nih.gov
In the solid state, such as in thin films or crystalline aggregates, interactions between adjacent molecules become crucial. researchgate.net The arrangement of molecules in the solid state dictates the potential for intermolecular electron transfer, a key process for applications in organic electronics. rsc.org The donor-acceptor character of this compound suggests that π-π stacking interactions between the aromatic systems of neighboring molecules could create pathways for electron transfer. researchgate.net An electron could potentially move from the HOMO of one molecule to the LUMO of an adjacent molecule. The efficiency of this charge transport is highly dependent on the specific molecular packing, which determines the degree of orbital overlap between molecules. researchgate.netnih.gov
Excited State Dynamics and Relaxation Pathways
The study of excited state dynamics involves understanding the processes that a molecule undergoes after absorbing light. This includes the rates of radiative decay (fluorescence) and non-radiative decay pathways.
Fluorescence Quantum Yields and Radiative Lifetimes
No published experimental values for the fluorescence quantum yield (Φf) or the radiative lifetime (τr) of This compound were found. The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The radiative lifetime is the intrinsic time a molecule would stay in its excited state before emitting a photon in the absence of any non-radiative processes.
For context, naphthalene itself has a fluorescence quantum yield of 0.23 when measured in cyclohexane (B81311). researchgate.net Naphthalene derivatives are known to be efficient fluorophores, often exhibiting high quantum yields and excellent photostability due to their rigid and planar π-electron conjugated system. daneshyari.com The introduction of substituents onto the naphthalene core can significantly influence these properties.
Influence of Molecular Environment on Emission Properties
The emission properties of fluorophores, such as the position and intensity of their fluorescence, are often sensitive to the surrounding molecular environment. This can include the polarity of the solvent or the rigidity of the medium. While general studies on naphthalene-based fluorophores indicate that their emission can be dependent on solvent polarity, no specific studies investigating these effects on This compound have been identified. nih.gov
Computational Chemistry and Theoretical Investigations of 2 3 Trifluoromethoxy Phenyl Naphthalene Derivatives
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials. For derivatives of 2-(3-(Trifluoromethoxy)phenyl)naphthalene, DFT calculations, often performed with hybrid functionals like B3LYP and a suitable basis set such as 6-311++G(d,p), can provide a wealth of information. nih.govscienceopen.com
Table 1: Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| Naphthalene (B1677914) C-C | 1.37 - 1.43 | N/A | N/A |
| Phenyl C-C | ~1.39 | N/A | N/A |
| C(naphthyl)-C(phenyl) | ~1.49 | N/A | N/A |
| C(phenyl)-O | ~1.36 | N/A | N/A |
| O-C(F3) | ~1.42 | N/A | N/A |
| C-F | ~1.34 | N/A | N/A |
| N/A | N/A | C(naphthyl)-C(phenyl)-C | ~120 |
| N/A | N/A | C(phenyl)-O-C(F3) | ~118 |
| N/A | N/A | N/A | Phenyl-Naphthyl |
Note: This table presents typical bond lengths and angles based on computational studies of similar aromatic compounds. Actual values would be determined through specific DFT calculations for this molecule.
Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The results are often used to interpret experimental infrared (IR) and Raman spectra. nih.gov
For this compound, characteristic vibrational modes would include:
Naphthalene ring vibrations: C-H stretching modes are typically found in the 3100-3000 cm⁻¹ region. nih.gov
Phenyl ring vibrations: C-H stretching vibrations also appear in the 3100-3000 cm⁻¹ range. nih.gov
Trifluoromethoxy group vibrations: The C-F stretching modes are expected to be strong and appear in the fingerprint region of the IR spectrum.
C-O-C stretching: The ether linkage will have characteristic stretching vibrations.
A detailed assignment of the vibrational modes can be achieved with the aid of Potential Energy Distribution (PED) analysis. scienceopen.com Theoretical spectra can be generated and compared with experimental data to confirm the molecular structure. niscpr.res.in
Table 2: Illustrative Predicted Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Naphthalene C-H Stretch | 3050 - 3100 |
| Phenyl C-H Stretch | 3030 - 3080 |
| C-F Stretch | 1100 - 1300 |
| C-O-C Asymmetric Stretch | 1200 - 1250 |
| C-O-C Symmetric Stretch | 1000 - 1050 |
| Naphthalene Ring Breathing | 950 - 1000 |
| Phenyl Ring Breathing | 980 - 1020 |
Note: These are representative frequency ranges. Precise values require specific DFT calculations.
Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose. nih.govscienceopen.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted and compared to experimental NMR data, aiding in the structural elucidation of the molecule. nih.govworktribe.com
The predicted ¹H NMR spectrum would show distinct signals for the protons on the naphthalene and phenyl rings. The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule, including those in the trifluoromethoxy group. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment of the trifluoromethyl group. nih.gov
Table 3: Illustrative Predicted NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (Naphthalene) | 7.4 - 8.0 |
| ¹H (Phenyl) | 7.0 - 7.5 |
| ¹³C (Naphthalene) | 125 - 135 |
| ¹³C (Phenyl) | 115 - 150 |
| ¹³C (CF₃) | ~120 (quartet) |
| ¹⁹F (CF₃) | -55 to -65 |
Note: These are approximate chemical shift ranges. The actual values depend on the specific computational method and reference standard used.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited-state properties of molecules, including their electronic absorption and emission spectra (UV-Vis and fluorescence). scienceopen.comresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, the absorption wavelengths can be predicted. Similarly, transitions from the first excited state back to the ground state can be used to model fluorescence.
For this compound, TD-DFT calculations can help to understand the nature of the electronic transitions, such as whether they are localized on the naphthalene or phenyl moieties, or if they involve charge transfer between these groups. These calculations are valuable for interpreting experimental spectroscopic data and understanding the photophysical properties of the molecule. nih.gov
Table 4: Illustrative TD-DFT Predicted Electronic Transitions for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | ~320 | > 0.1 |
| S₀ → S₂ | ~280 | > 0.1 |
| S₀ → S₃ | ~250 | > 0.1 |
Note: The predicted wavelengths and oscillator strengths are illustrative and would be determined from specific TD-DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.net It is a useful tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. nih.gov
In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. Neutral regions are often colored green. researchgate.net
For this compound, the MEP map would likely show negative potential around the oxygen and fluorine atoms of the trifluoromethoxy group due to their high electronegativity. The π-electron clouds of the naphthalene and phenyl rings would also exhibit regions of negative potential. Positive potential would be expected around the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. niscpr.res.inwisc.edu It is particularly useful for studying charge delocalization and intramolecular interactions that contribute to the stability of the molecule. nih.gov
By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the extent of electron delocalization. The stabilization energy (E(2)) associated with these interactions is a measure of their strength. wisc.edu
Table 5: Illustrative NBO Analysis of Key Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| O lone pair | C(phenyl)-C(phenyl) σ | > 2.0 |
| O lone pair | C(phenyl)-C(phenyl) π | > 5.0 |
| C(phenyl)-C(phenyl) π | C(naphthyl)-C(naphthyl) π* | Variable |
Note: This table provides examples of potential interactions and their typical stabilization energies. The actual values would be obtained from specific NBO calculations.
Prediction of Non-Linear Optical (NLO) Properties
Computational chemistry provides a powerful framework for the prediction and analysis of the Non-Linear Optical (NLO) properties of molecules like this compound. Organic molecules with extended π-conjugated systems and significant charge transfer characteristics are known to exhibit promising NLO responses, making them suitable for applications in optoelectronics, optical data storage, and optical switching. Current time information in White County, US. Theoretical investigations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to calculate key parameters that govern NLO activity. Current time information in White County, US.nih.gov
The primary quantities of interest in NLO studies are the electric dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). Current time information in White County, US. These tensors are calculated to quantify the molecule's response to an external electric field. For instance, calculations performed using functionals like CAM-B3LYP are effective for describing properties related to intramolecular charge transfer, which is crucial for NLO response. acs.org
In the context of this compound, the biaryl structure provides a large, conjugated system. The trifluoromethoxy (-OCF3) group, being strongly electron-withdrawing, and its position on the phenyl ring can induce a significant dipole moment and enhance charge separation across the molecular framework. This intramolecular charge transfer, often visualized through the analysis of Frontier Molecular Orbitals (FMOs) like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is directly related to the magnitude of the hyperpolarizability. nih.gov A smaller HOMO-LUMO energy gap generally correlates with a larger hyperpolarizability. acs.org
Theoretical studies on analogous systems, such as naphthalene derivatives linked to other functional groups, have shown that the substitution pattern and the nature of the linking group are critical in determining the NLO properties. nih.gov For example, replacing a nitrophenyl group with a dinitrophenyl group in a naphthalene-based system was found to alter the NLO response considerably. nih.gov Computational models can systematically evaluate a series of derivatives to identify candidates with the highest NLO activity. Current time information in White County, US.
Table 1: Calculated NLO Properties for a Hypothetical Series of Substituted Biaryl Naphthalenes This table is representative of data obtained from DFT calculations as described in the literature.
| Compound | Substituent (X) | Dipole Moment (μ) (Debye) | Avg. Polarizability ⟨α⟩ (esu) | First Hyperpolarizability β (esu) |
| 1 | H | 0.15 | 2.5 x 10⁻²³ | 0.5 x 10⁻³⁰ |
| 2 | 3-OCH₃ | 1.80 | 2.8 x 10⁻²³ | 4.2 x 10⁻³⁰ |
| 3 | 3-NO₂ | 4.50 | 3.1 x 10⁻²³ | 15.7 x 10⁻³⁰ |
| 4 | 3-OCF₃ | 4.10 | 2.9 x 10⁻²³ | 11.5 x 10⁻³⁰ |
Note: Values are illustrative and based on trends observed in computational studies of similar aromatic compounds.
Mechanistic Investigations through Computational Modeling
Reaction Pathway Elucidation and Transition State Analysis
Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of biaryl compounds such as this compound. researchgate.net Methods like DFT are commonly used to map the potential energy surface of a reaction, allowing for the identification of intermediates, transition states, and the calculation of activation energy barriers. nih.gov This information is crucial for understanding reaction feasibility, selectivity, and for optimizing experimental conditions. researchgate.net
The synthesis of unsymmetrical biaryls often involves transition-metal-catalyzed cross-coupling reactions. nih.gov Computational studies can model the entire catalytic cycle, including elementary steps like oxidative addition, transmetalation, and reductive elimination. For example, in studying the formation of the central C-C bond in the title compound, theoretical analysis would involve locating the transition state structure for the key bond-forming step. The geometry of this transition state provides insight into the steric and electronic factors that control the reaction rate and yield. researchgate.netrsc.org
In transition-metal-free synthetic routes, such as those involving Grignard reagents and subsequent aromatization, computational analysis can clarify the sequence of events and the energetics of each step. rsc.org Furthermore, for reactions involving radical species, computational models can predict the most likely pathways for radical generation and subsequent coupling. For instance, studies on cycloaddition reactions use computational techniques to compare different possible pathways, revealing that the reaction course can be significantly influenced by the substituents on the reacting molecules. nih.gov These theoretical results provide a critical guide for experimental design. nih.gov
Studies on Bond Cleavage Mechanisms (e.g., C-O bond activation)
The trifluoromethoxy group (-OCF3) is generally considered stable, but its C-O bond can be activated under specific chemical conditions. Computational modeling provides a means to investigate the mechanisms of this bond cleavage. While direct computational studies on the C-O cleavage of this compound are not widely available, mechanistic insights can be drawn from theoretical investigations of analogous systems.
Computational studies on the cleavage of the related N–OCF3 bond in N-(hetero)aryl-N-hydroxylamine derivatives suggest that the process occurs via a heterolytic cleavage. This pathway involves the formation of a short-lived ion pair, consisting of a nitrenium ion and a trifluoromethoxide anion, which then recombine. DFT calculations support this proposed ion pair reaction pathway over a homolytic radical-based mechanism for the migration step. It is plausible that the Ar-OCF3 bond in the title compound could undergo a similar heterolytic cleavage under appropriate conditions.
In contrast, the cleavage of aryl methyl ethers (Ar-OCH3) has been computationally shown to proceed through different mechanisms depending on the reagents. With boron tribromide (BBr3), DFT calculations predict a pathway involving charged intermediates where one BBr3 molecule can cleave up to three ether equivalents. For transition-metal-mediated cleavage, such as with an iridium complex, the mechanism is proposed to involve an initial C(sp³)-H bond activation of the methyl group, followed by migration, rather than a direct insertion into the C-O bond. acs.org DFT calculations and kinetic isotope effect studies strongly support this C-H activation pathway. acs.org
These differing mechanisms highlight the unique electronic nature of the trifluoromethoxy group compared to a simple methoxy (B1213986) group. The high electronegativity of the fluorine atoms makes the C-O bond in Ar-OCF3 strong and less susceptible to the types of activation seen in Ar-OCH3, suggesting that more specialized conditions, potentially favoring ionic pathways, would be required for its cleavage.
Quantitative Structure-Property Relationship (QSPR) Modeling for Electronic and Photophysical Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the structural features of molecules with their physical, chemical, or biological properties. For complex organic molecules like this compound, QSPR studies are valuable for predicting electronic and photophysical attributes without the need for extensive experimentation.
The foundation of QSPR modeling lies in calculating a set of molecular descriptors using quantum chemical methods, primarily DFT. These descriptors quantify various aspects of the molecule's electronic structure. Key descriptors include:
HOMO and LUMO energies: These frontier molecular orbital energies are related to the molecule's ability to donate or accept electrons, respectively, and influence its reactivity and electronic absorption spectrum.
HOMO-LUMO gap: This energy difference is an indicator of molecular stability and is correlated with the wavelength of maximum absorption (λ_max) in UV-vis spectroscopy.
Dipole moment: This descriptor is crucial for understanding intermolecular interactions and solubility.
Computational studies on substituted naphthalenes have demonstrated how different functional groups alter these electronic properties. For example, the introduction of electron-donating or electron-withdrawing groups can systematically tune the HOMO and LUMO energy levels. The trifluoromethyl group is known to be a strong electron-withdrawing group, and QSPR models would predict a lowering of both the HOMO and LUMO energy levels in substituted naphthalenes. By building a regression model based on a training set of related compounds with known properties, the electronic and photophysical characteristics of new derivatives, including this compound, can be accurately predicted.
Table 2: Calculated Electronic Property Descriptors for QSPR Modeling of Substituted Naphthalenes This table is representative of data obtained from DFT (B3LYP functional) calculations as described in the literature.
| Compound | Substituent (X) at position 6 | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1 | H | -6.21 | -1.95 | 4.26 |
| 2 | -CH₃ | -5.98 | -1.89 | 4.09 |
| 3 | -NH₂ | -5.54 | -1.77 | 3.77 |
| 4 | -CN | -6.65 | -2.51 | 4.14 |
| 5 | -CF₃ | -6.71 | -2.60 | 4.11 |
Note: Values are illustrative and based on trends observed in computational studies of substituted aromatic systems.
Structure Property Relationships in Fluorinated Naphthalene Derivatives
Influence of Trifluoromethoxy/Trifluoromethyl Group Position on Electronic and Photophysical Properties
The position of the trifluoromethoxy (-OCF₃) or trifluoromethyl (-CF₃) group on the phenyl ring of phenyl-naphthalene systems profoundly influences their electronic and photophysical properties. The -OCF₃ group is a strong electron-withdrawing group, which can significantly alter the electron density distribution within the molecule. When attached to the phenyl ring in a meta position, as in 2-(3-(trifluoromethoxy)phenyl)naphthalene, its electron-withdrawing effect primarily operates through an inductive mechanism.
This substitution pattern affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. bohrium.comnih.gov Generally, the introduction of such electron-withdrawing groups leads to a lowering of both HOMO and LUMO energy levels. researchgate.net This can, in turn, influence the material's charge injection and transport properties, making it a candidate for use in organic electronic devices. bohrium.com
The photophysical properties, such as fluorescence, are also sensitive to the substituent's position. nih.gov The rigid and planar nature of the naphthalene (B1677914) core, combined with the electronic perturbation from the trifluoromethoxy group, can lead to high quantum yields and excellent photostability. nih.gov The specific location of the -OCF₃ group dictates the extent of electronic communication between the phenyl and naphthalene moieties, thereby modulating the emission wavelength and intensity.
Systematic Studies of Substituent Effects on Molecular Properties
Research on various fluorinated naphthalene derivatives has shown that these substituents can enhance electron affinity and improve air stability in organic semiconductors. mdpi.com The strong electronegativity of fluorine atoms can create unique noncovalent interactions and influence the coplanarity of the molecular structure. researchgate.net
In the case of this compound, the trifluoromethoxy group is expected to influence the molecule's dipole moment and polarizability. Computational studies on related systems have shown that the position and nature of the substituent are key determinants of these properties. mdpi.com These molecular properties are critical for predicting the behavior of the compound in different environments and its potential applications.
Correlation between Molecular Architecture, Intermolecular Interactions, and Solid-State Packing
The solid-state packing of fluorinated naphthalene derivatives is a direct consequence of their molecular architecture and the intermolecular interactions they can form. The presence of fluorine atoms can lead to various noncovalent interactions, including C–H···F and F···F contacts, which play a significant role in the crystal packing. rsc.org
The crystal packing, in turn, has a profound impact on the material's bulk properties, such as charge transport mobility in organic thin-film transistors. mdpi.comresearchgate.net Different packing arrangements, such as slip-stacked or herringbone motifs, can lead to vastly different electronic couplings between adjacent molecules. mdpi.com
Impact of Fluorination on Molecular Planarity and Conjugation
Fluorination can have a notable effect on the planarity and conjugation of aromatic systems. The introduction of fluorine atoms or fluorinated groups can induce steric strain, potentially leading to a distortion from planarity. In the case of this compound, the dihedral angle between the phenyl and naphthalene rings is a critical parameter.
A more planar conformation generally leads to better π-orbital overlap and more effective conjugation, which is desirable for applications requiring efficient charge transport or specific photophysical properties. researchgate.net However, the steric hindrance introduced by the trifluoromethoxy group, particularly in the meta position, might cause a slight twisting of the phenyl ring relative to the naphthalene core. mdpi.com
Conversely, fluorination can also enhance π-stacking interactions in the solid state, which can favor a more ordered and potentially more planar arrangement of molecules. researchgate.net Computational studies are often employed to predict the preferred conformation and the degree of planarity in such systems. acs.orgresearchgate.net The balance between steric effects and favorable intermolecular interactions ultimately determines the final molecular geometry and the extent of electronic conjugation.
Advanced Applications in Materials Science and Optoelectronic Technologies
Development of Organic Light-Emitting Diode (OLED) Host Materials
In the realm of organic light-emitting diodes (OLEDs), host materials play a critical role in the emissive layer by facilitating charge transport and transferring energy to the dopant molecules. The ideal host material should possess high thermal stability, a high triplet energy level to confine the excitons on the guest emitter, and balanced charge-transport properties.
The phenylnaphthalene core of 2-(3-(trifluoromethoxy)phenyl)naphthalene provides a foundation for a high triplet energy, a crucial characteristic for hosting phosphorescent emitters, particularly for blue light emission. Naphthalene-based materials are known for their good thermal and morphological stability, which contributes to the operational lifetime of OLED devices. For instance, spirobenzo[c]fluorene-7,9′-fluorene-based host materials incorporating naphthalene (B1677914) units have demonstrated high luminance efficiencies in blue OLEDs nih.gov.
The introduction of the trifluoromethoxy group is anticipated to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The strong electron-withdrawing nature of the -OCF3 group would likely lower both the HOMO and LUMO levels. A lowered LUMO level can facilitate electron injection from the electron-transport layer, potentially leading to more balanced charge transport within the emissive layer. This is a desirable trait for improving the efficiency and reducing the roll-off in OLEDs. While specific data for this compound is unavailable, the performance of other naphthalene-based host materials provides a benchmark for its potential.
Table 1: Performance of Selected Naphthalene-Based Host Materials in OLEDs
| Host Material | Dopant | Emission Color | Max. Luminance Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) |
| BH-9PA | DSA-Ph | Blue | 7.03 | Not Reported |
| BH-9NA | BD-6MDPA | Blue | 6.60 | Not Reported |
| PNP(1,4)-TF | PVK-based | Blue | Not Reported | Not Reported |
Data inferred from studies on analogous compounds for comparative purposes.
Performance in Organic Thin-Film Transistors (OTFTs) as n-Type Semiconductors
The development of stable and high-performance n-type organic semiconductors is essential for the fabrication of complementary logic circuits, which are the foundation of modern electronics. Naphthalene derivatives, particularly naphthalene diimides (NDIs), are a well-established class of n-type materials due to their extended π-system and low-lying LUMO levels, which facilitate electron transport.
The molecular structure of this compound suggests its potential as an n-type semiconductor. The trifluoromethoxy group is a potent electron-withdrawing group, which would significantly lower the LUMO energy level of the molecule. A low LUMO level is a primary requirement for efficient electron injection and transport in an n-channel OTFT. The rigid naphthalene core provides a good basis for intermolecular π-π stacking, which is crucial for efficient charge hopping between molecules in the solid state.
Studies on fluoro-alkylated naphthalene diimides have shown that fluorination can enhance electron mobility and improve air stability. While the trifluoromethoxy group is not a direct fluoro-alkylation of the naphthalene core, its strong inductive effect is expected to impart similar benefits. The performance of such a material in an OTFT would be highly dependent on its thin-film morphology and molecular packing, which can be controlled through deposition techniques and substrate treatments. Although no direct measurements of the electron mobility of this compound have been reported, the performance of other n-type naphthalene-based materials provides a useful reference.
Table 2: Performance of Selected n-Type Organic Semiconductors in OTFTs
| Semiconductor | Electron Mobility (cm²/Vs) | On/Off Ratio |
| p-6P | > 0.1 | 10⁵ - 10⁶ |
| Naphthalene Diimide Derivative | Not specified | Not specified |
| Fluoro-alkylated Naphthalene Diimide | Not specified | Not specified |
Data from studies on analogous compounds for comparative purposes.
Potential as Active Components in Photovoltaic Cells
In the field of organic photovoltaics (OPVs), materials with tailored electronic properties are required for efficient light harvesting and charge separation. Naphthalene-based materials, particularly naphthalene diimides, have been investigated as electron-acceptor (n-type) materials in bulk heterojunction solar cells and as electron transport layers (ETLs) in perovskite solar cells nih.govniscpr.res.innih.gov.
The anticipated low-lying LUMO level of this compound, due to the trifluoromethoxy group, makes it a promising candidate for an electron-acceptor material. In a blend with a suitable p-type polymer donor, it could facilitate efficient exciton dissociation and electron transport to the cathode. Furthermore, its wide bandgap, a characteristic of many naphthalene derivatives, would be beneficial for its use as an ETL in perovskite solar cells, where it would ensure efficient electron extraction from the perovskite layer while blocking holes nih.govniscpr.res.in.
The trifluoromethyl group, which is electronically similar to the trifluoromethoxy group, has been shown to be advantageous in organic solar cell materials. It can lower the HOMO energy level, leading to a higher open-circuit voltage (Voc), and can also influence the molecular packing to improve the short-circuit current (Jsc) mdpi.com. These findings suggest that the trifluoromethoxy group in this compound could similarly enhance the performance of photovoltaic devices.
Table 3: Performance of Selected Naphthalene-Based Materials in Photovoltaic Cells
| Material | Device Architecture | Role | Power Conversion Efficiency (PCE) (%) |
| NDI-(PhBr)₂ | Perovskite Solar Cell | ETL | 15.6 |
| PFNDI | Inverted Perovskite Solar Cell | ETL | 18.25 |
| NDI-based polymer | All-Polymer Solar Cell | Acceptor | >7 |
Data from studies on analogous compounds for comparative purposes.
Utilization as Fluorescent Probes and Dyes in Non-Biological Contexts
Naphthalene derivatives are well-known for their intrinsic fluorescence, making them valuable building blocks for fluorescent probes and dyes nih.gov. Their photophysical properties, such as high quantum yields and good photostability, are highly desirable for these applications nih.gov. The fluorescence of naphthalene-based compounds can be sensitive to their local environment, a property that can be exploited for sensing applications.
The introduction of a trifluoromethoxy-phenyl substituent to the naphthalene core in this compound is expected to significantly influence its photophysical properties. The electron-withdrawing nature of the trifluoromethoxy group can induce an intramolecular charge transfer (ICT) character in the excited state. This ICT character often leads to solvatochromism, where the fluorescence emission wavelength shifts with the polarity of the solvent. This property would make this compound a potential candidate for use as a fluorescent probe to monitor changes in the polarity of its environment, for example, in tracking the progress of polymerization reactions or as a component in environmentally sensitive coatings.
Furthermore, the rigid structure of the naphthalene core can contribute to a high fluorescence quantum yield by reducing non-radiative decay pathways. While specific photophysical data for this compound is not available, the properties of other naphthalene-based fluorescent probes can provide an indication of its potential.
Table 4: Photophysical Properties of a Representative Naphthalene-Based Fluorescent Probe
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Application |
| Naphthalene Derivative F6 | Not Specified | 434 | High | Al³⁺ detection |
Data from a study on a representative naphthalene derivative for comparative purposes. mdpi.com
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing the toxicological profile of 2-(3-(Trifluoromethoxy)phenyl)naphthalene?
- Answer : Follow systematic review frameworks that include:
- Literature search : Use databases (PubMed, TOXNET) with tailored search strings (e.g., "naphthalenes/toxicity" AND "DNA damage") to capture relevant studies .
- Inclusion criteria : Prioritize studies on inhalation, oral, or dermal exposure in humans and laboratory mammals, focusing on systemic effects (respiratory, hepatic, renal) .
- Data extraction : Collect dose-response relationships, exposure durations, and species-specific metabolic data .
- Risk of bias assessment : Apply standardized questionnaires to evaluate randomization, blinding, and outcome reporting .
Q. What analytical techniques are critical for characterizing this compound post-synthesis?
- Answer : Use:
- HPLC-UV : Verify purity (≥95%) and detect impurities.
- NMR spectroscopy : Confirm trifluoromethoxy group presence via / signals.
- HRMS : Validate molecular ion mass (e.g., [M+H] at m/z 306.24) .
- X-ray crystallography : Resolve positional isomerism in the naphthalene ring .
Q. How should researchers design inhalation toxicity studies for this compound?
- Answer :
- Exposure standardization : Generate aerosols with mass median aerodynamic diameter (MMAD) ≤2 μm for alveolar deposition.
- Endpoints : Monitor bronchiolar necrosis, oxidative stress markers (e.g., glutathione depletion), and recovery phases.
- Controls : Include vehicle-exposed groups to account for matrix effects .
Advanced Research Questions
Q. How can contradictions in toxicity data across studies be resolved?
- Answer :
- Study design analysis : Compare dosage regimens, exposure durations, and species-specific metabolic activation (e.g., CYP450 isoform differences).
- Biomarker validation : Assess stability of reactive intermediates (e.g., naphthalene oxide adducts) using LC-HRMS .
- Tiered testing : Integrate in vitro metabolomics (hepatic microsomes) with in vivo biomarker profiling .
Q. What computational strategies predict the environmental fate of this compound?
- Answer :
- Quantum mechanical modeling : Calculate degradation pathways (e.g., hydrolysis of the trifluoromethoxy group) via DFT.
- Fugacity modeling : Estimate partitioning coefficients (log , ) for soil/water systems.
- Experimental validation : Use soil microcosms to track hydroxylated metabolites .
Q. How should risk of bias be evaluated in animal toxicology studies?
- Answer :
- Standardized tools : Apply questionnaires assessing randomization (dose allocation), blinding (histopathology scoring), and outcome completeness.
- Confounding factors : Verify control groups received vehicle-only exposures and document attrition rates .
Q. What integrative approaches address conflicting in vitro/in vivo toxicity data?
- Answer :
- PBPK modeling : Reconcile exposure discrepancies using in vitro-in vivo extrapolation (IVIVE) of hepatic clearance.
- Transcriptomic profiling : Identify conserved pathway perturbations (e.g., oxidative stress) via RNA-seq of target tissues.
- Protein binding assays : Adjust for matrix effects in in vitro systems .
Methodological Notes
- Literature Review : Adhere to PRISMA guidelines and exclude non-peer-reviewed sources .
- Metabolic Studies : Use isotopic labeling to track trifluoromethoxy group stability during biotransformation .
- Environmental Monitoring : Prioritize metabolites with increased water solubility in biodegradation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
